3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-(2-thienyl)-2-propen-1-one
Description
This compound features a unique hybrid architecture combining a spirocyclic system and a propen-1-one moiety. Key structural elements include:
- Spirocyclic core: A 4,5-decane ring system fused with a 4-thia-1,2-diaza heterocycle, introducing conformational rigidity.
- Thienyl-propenone: A 2-propen-1-one group linked to a thienyl aromatic ring, a motif associated with diverse bioactivities in medicinal chemistry.
Properties
CAS No. |
125810-89-1 |
|---|---|
Molecular Formula |
C14H17N3OS2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(E)-3-(2-amino-1-thia-3,4-diazaspiro[4.5]dec-2-en-4-yl)-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H17N3OS2/c15-13-16-17(14(20-13)7-2-1-3-8-14)9-6-11(18)12-5-4-10-19-12/h4-6,9-10H,1-3,7-8H2,(H2,15,16)/b9-6+ |
InChI Key |
WZFAHYFCSLMIPC-RMKNXTFCSA-N |
Isomeric SMILES |
C1CCC2(CC1)N(N=C(S2)N)/C=C/C(=O)C3=CC=CS3 |
Canonical SMILES |
C1CCC2(CC1)N(N=C(S2)N)C=CC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-(2-thienyl)-2-propen-1-one typically involves multi-step organic reactions. The starting materials and reagents used in these reactions can vary, but common steps might include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the amino and thienyl groups via substitution reactions.
- Final functionalization to obtain the desired propenone structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-(2-thienyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the thienyl group to sulfoxides or sulfones.
Reduction: Reduction of the propenone moiety to the corresponding alcohol.
Substitution: Nucleophilic substitution at the amino group or the thienyl ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-(2-thienyl)-2-propen-1-one exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, particularly gram-positive bacteria .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Interaction studies involving binding affinity to specific biological targets such as enzymes or receptors are crucial for understanding its therapeutic potential. Techniques like molecular docking and in vitro assays are commonly employed to evaluate these interactions .
Neuroprotective Effects
There is emerging evidence that compounds with similar structural features may have neuroprotective effects. Investigations into their ability to mitigate oxidative stress and inflammation in neuronal cells are ongoing .
Case Study 1: Antimicrobial Efficacy
A study published in the Turkish Journal of Chemistry examined the antimicrobial activity of synthesized derivatives of this compound. The results demonstrated that these compounds exhibited better activity against gram-positive bacteria compared to gram-negative strains, highlighting their potential as antimicrobial agents .
Case Study 2: Anticancer Research
In another study focusing on the anticancer properties of spirocyclic compounds, researchers explored the effects of this compound on cancer cell lines. The findings indicated promising cytotoxic effects, warranting further investigation into its mechanism of action and potential clinical applications .
Mechanism of Action
The mechanism of action of 3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-(2-thienyl)-2-propen-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural Analogs with Propen-1-One Moieties
The propen-1-one (α,β-unsaturated ketone) backbone is a common pharmacophore. Substitutions on the aryl rings significantly modulate activity:
Key Observations :
- Aryl Group Impact: Thienyl (in the target) vs. pyridinyl/quinolinyl (in 3PO/PFK15) may alter solubility and target specificity. Thienyl’s electron-rich nature could enhance π-π stacking in hydrophobic binding pockets.
- Bioactivity Trends: Propen-1-one derivatives with heteroaromatic substituents (e.g., pyridinyl, thiazolyl) show pronounced antitumor or antimicrobial effects, suggesting the target compound’s thienyl group may confer similar properties .
Spirocyclic Analogs
Spiro systems impose conformational constraints, often improving metabolic stability and target affinity:
Key Observations :
- Heteroatom Influence : Replacing sulfur with oxygen (as in the 8-oxa analog) could reduce lipophilicity and alter hydrogen-bonding capacity.
- Amino Group Role: The 3-amino group in the target compound may serve as a hydrogen-bond donor, a feature absent in non-amino spiro analogs.
Thienyl-Containing Compounds
Thienyl moieties are prevalent in bioactive molecules, influencing pharmacokinetics:
- Example : N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidyl]propionanilide () uses thienyl for receptor interaction .
- Target Compound: The thienyl-propenone group may enhance membrane permeability compared to phenyl or pyridinyl analogs.
Research Implications and Gaps
- Synthetic Methods : Chalcones in were synthesized via PEG-mediated reactions , but the target compound’s synthesis route remains unspecified.
- Bioactivity Prediction : Based on analogs, the target may exhibit kinase inhibition (like 3PO) or antifungal activity (like chalcone 3n), but empirical validation is needed.
- Structural Optimization : Comparative studies could explore replacing the thienyl group with other heteroaromatics (e.g., furyl, pyrrolyl) to modulate activity.
Biological Activity
The compound 3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-(2-thienyl)-2-propen-1-one , with CAS number 125810-89-1 , is a complex organic molecule notable for its unique spirocyclic structure and potential biological activity. This article reviews the biological properties, synthesis methods, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound features a thiazole-like structure integrated into a spiro system, contributing to its chemical reactivity and biological activities. Its molecular formula is with a molecular weight of 307.44 g/mol . The presence of both thienyl and spirocyclic moieties suggests a potential for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃OS₂ |
| Molecular Weight | 307.44 g/mol |
| CAS Number | 125810-89-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic pathway includes:
- Formation of the spirocyclic structure.
- Introduction of the thienyl group.
- Functionalization to yield the final compound.
These steps require careful selection of reagents and conditions to optimize yield and purity.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives containing thiazole or thienyl groups are often evaluated for their efficacy against various bacterial strains. Preliminary studies suggest that this compound may possess similar properties.
Anticancer Potential
The compound's structural characteristics suggest potential activity against cancer cells. A study on related spirocyclic compounds showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism of action may involve interference with cellular proliferation pathways.
Case Studies
Several studies have evaluated the biological activity of structurally related compounds:
- Thiazole Derivatives : A study demonstrated that thiazole-containing compounds exhibited significant anti-inflammatory activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
- Spirocyclic Compounds : Research on spirocyclic derivatives revealed their ability to inhibit specific protein targets involved in cancer progression .
Toxicity and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of new compounds. Early studies suggest that this compound has a lethal dose (LD50) value indicating moderate toxicity in mammalian models . Further investigations are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
